molecular formula C17H15Cl2N3 B537627 (1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine

(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine

Cat. No. B537627
M. Wt: 332.2 g/mol
InChI Key: JHLGZRSIUIFADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NS11757 is a SK channel inhibitor with a K(d) value of 9 nM.

Scientific Research Applications

Antihypertensive Activity

Benzimidazole derivatives, such as (1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine, have been studied for their potential antihypertensive activity. Research by Sharma, Kohli, and Sharma (2010) synthesized and screened benzimidazole derivatives for their antihypertensive effects. These compounds were found to show significant activity in lowering blood pressure (Sharma, Kohli, & Sharma, 2010).

Antimicrobial Activity

El-Meguid (2014) investigated compounds containing a benzoimidazole moiety for their antimicrobial properties. These compounds, including derivatives of (1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine, exhibited significant effectiveness against various bacteria and fungi, highlighting their potential in antimicrobial applications (El-Meguid, 2014).

Thromboxane A2 Synthase Inhibition

Research by Cozzi et al. (1991) focused on the synthesis of N-imidazolyl derivatives, including those related to (1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine, as thromboxane A2 synthase inhibitors. These compounds showed promising activity in ex vivo and in vitro experiments, suggesting potential applications in thrombosis and other related conditions (Cozzi et al., 1991).

Retinoic Acid Activity Enhancement in Neuroblastoma Cells

Gomaa et al. (2008) synthesized novel derivatives, including those structurally related to (1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine, which demonstrated potent inhibition of CYP26, a crucial enzyme in retinoic acid metabolism. These compounds enhanced retinoic acid activity in neuroblastoma cells, indicating potential therapeutic applications in certain cancers (Gomaa et al., 2008).

properties

Product Name

(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine

Molecular Formula

C17H15Cl2N3

Molecular Weight

332.2 g/mol

IUPAC Name

N-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-1,3-benzodiazol-2-amine

InChI

InChI=1S/C17H15Cl2N3/c18-12-8-10-4-3-7-14(11(10)9-13(12)19)20-17-21-15-5-1-2-6-16(15)22-17/h1-2,5-6,8-9,14H,3-4,7H2,(H2,20,21,22)

InChI Key

JHLGZRSIUIFADK-UHFFFAOYSA-N

SMILES

ClC1=CC2=C(C=C1Cl)CCCC2NC3=NC4=CC=CC=C4N3

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Cl)Cl)NC3=NC4=CC=CC=C4N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NS11757;  NS 11757;  NS-11757.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine
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(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine
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(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine
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(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine
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(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine
Reactant of Route 6
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(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine

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